REACTION_SMILES
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[CH2:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1.[CH3:17][CH2:18][OH:19].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][cH:7][cH:8][c:9]1[Cl:10]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][cH:7][cH:8][c:9]1[N:14]1[CH2:13][CH2:12][CH2:11][CH2:16][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnccc1Cl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cnccc1N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |